N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-4-[difluoro(phosphono)methyl]phenylalaninamide
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Overview
Description
RU82209 is a small molecule compound with the chemical formula C₃₁H₃₄F₂N₃O₆P.
Chemical Reactions Analysis
RU82209 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, the compound can form complexes with proteins, such as the SH2 domain of proto-oncogene tyrosine-protein kinase Src .
Scientific Research Applications
In chemistry, it has been used as a model compound for studying the binding of low-affinity inhibitor fragments to protein domains . In biology, RU82209 has been investigated for its interactions with proteins and its potential role in signal transduction pathways . In medicine, the compound has been explored for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in disease processes .
Mechanism of Action
The mechanism of action of RU82209 involves its interaction with specific molecular targets, such as the proto-oncogene tyrosine-protein kinase Src. The compound binds to the SH2 domain of Src, forming a complex that can modulate the activity of the kinase . This interaction can affect various cellular processes, including signal transduction pathways and cellular proliferation . The exact molecular pathways involved in the mechanism of action of RU82209 are still under investigation.
Comparison with Similar Compounds
RU82209 can be compared with other similar compounds, such as other dipeptides and inhibitors of protein kinases. Similar compounds include those that target the SH2 domain of Src or other protein domains involved in signal transduction . The uniqueness of RU82209 lies in its specific binding affinity and interaction with the SH2 domain, which distinguishes it from other similar compounds .
References
Properties
Molecular Formula |
C31H34F2N3O6P |
---|---|
Molecular Weight |
613.6 g/mol |
IUPAC Name |
[[4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]phenyl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C31H34F2N3O6P/c1-21(37)34-28(19-22-12-16-26(17-13-22)31(32,33)43(40,41)42)29(38)35-27-9-5-6-18-36(30(27)39)20-23-10-14-25(15-11-23)24-7-3-2-4-8-24/h2-4,7-8,10-17,27-28H,5-6,9,18-20H2,1H3,(H,34,37)(H,35,38)(H2,40,41,42)/t27-,28-/m0/s1 |
InChI Key |
LVZDQVATAQEMCX-NSOVKSMOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)P(=O)(O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C(F)(F)P(=O)(O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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